Tris(4-nitrophenyl) phosphate
Overview
Description
Tris(4-nitrophenyl) phosphate, also known as phosphoric acid tri(4-nitrophenyl ester), is an organic phosphorus compound with the molecular formula C18H12N3O10P. It is characterized by the presence of three 4-nitrophenyl groups attached to a central phosphate group. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Mechanism of Action
Target of Action
Tris(4-nitrophenyl) phosphate primarily targets phosphatase enzymes . These enzymes play a crucial role in a multitude of cellular processes, including signal transduction, protein dephosphorylation, and energy metabolism .
Mode of Action
This compound interacts with its targets by acting as a substrate for phosphatase enzymes . The compound is non-proteinaceous and non-specific, making it a preferred substrate for alkaline phosphatase (ALP) in enzyme-linked immunosorbent assay (ELISA) .
Biochemical Pathways
The interaction of this compound with phosphatase enzymes affects the phosphorylation state of proteins , thereby influencing various biochemical pathways . The exact downstream effects can vary depending on the specific phosphatase enzyme and the cellular context.
Result of Action
The action of this compound results in the dephosphorylation of proteins . This can lead to changes in protein function and cellular processes. In ELISA applications, the compound produces a soluble end product that is yellow in color and can be read spectrophotometrically at 405 nm .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water could affect its distribution and availability in aqueous environments. Additionally, storage temperature can impact the compound’s stability .
Biochemical Analysis
Biochemical Properties
Tris(4-nitrophenyl) phosphate is preferred for alkaline phosphatase (ALP) in enzyme-linked immunosorbent assay (ELISA) . It is widely used to assay protein tyrosine phosphatases (PTPs) . Upon cleavage, the substrate produces a yellow product that is spectrophotometrically measured .
Cellular Effects
The cellular effects of this compound are primarily observed through its interactions with enzymes such as alkaline phosphatase and protein tyrosine phosphatases. These enzymes play crucial roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a substrate for certain enzymes. In the presence of these enzymes, this compound is cleaved to produce a yellow product. This reaction can be measured spectrophotometrically, providing a quantitative readout of enzyme activity .
Metabolic Pathways
This compound is involved in the metabolic pathways of certain enzymes, including alkaline phosphatase and protein tyrosine phosphatases . The interactions of this compound with these enzymes could potentially affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(4-nitrophenyl) phosphate can be synthesized through the reaction of phosphorus oxychloride with 4-nitrophenol in the presence of a base such as pyridine. The reaction typically proceeds as follows:
POCl3+3C6H4(NO2)OH→(C6H4(NO2)O)3PO+3HCl
The reaction is carried out under controlled temperature conditions, usually around 0-5°C, to prevent the decomposition of the reactants and to ensure a high yield of the product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The process may include additional purification steps such as recrystallization from solvents like acetic acid or acetone to achieve the desired purity.
Types of Reactions:
Reduction: this compound can undergo reduction reactions, particularly the reduction of the nitro groups to amino groups. This can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and phosphoric acid.
Substitution: The nitro groups in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Reduction: Tris(4-aminophenyl) phosphate.
Hydrolysis: 4-nitrophenol and phosphoric acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tris(4-nitrophenyl) phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is utilized in enzyme assays, particularly for the detection of phosphatase activity.
Medicine: It serves as a model compound for studying the mechanisms of action of organophosphorus pesticides and nerve agents.
Industry: this compound is employed as a flame retardant and plasticizer in the production of polymers and other materials.
Comparison with Similar Compounds
Tris(4-nitrophenyl) phosphate can be compared with other similar compounds such as:
Tris(3-nitrophenyl) phosphate: Similar structure but with nitro groups in the meta position, affecting its reactivity and applications.
Tris(5-methyl-2-nitrophenyl) phosphate: Contains methyl groups that influence its physical and chemical properties.
Triphenyl phosphate: Lacks nitro groups, making it less reactive in certain types of chemical reactions.
Uniqueness: The presence of nitro groups in this compound imparts unique reactivity, particularly in redox and substitution reactions, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
tris(4-nitrophenyl) phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N3O10P/c22-19(23)13-1-7-16(8-2-13)29-32(28,30-17-9-3-14(4-10-17)20(24)25)31-18-11-5-15(6-12-18)21(26)27/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSPPBDBWOJRII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N3O10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192004 | |
Record name | Tris(4-nitrophenyl) phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3871-20-3 | |
Record name | Phosphoric acid, tris(4-nitrophenyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3871-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris(4-nitrophenyl) phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003871203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3871-20-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66455 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tris(4-nitrophenyl) phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(4-nitrophenyl) phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.264 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIS(4-NITROPHENYL) PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V5B3MK2LD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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